S-Benzyl-N-boc-ethanethiolamine

Orthogonal protection Deprotection kinetics Peptide synthesis

S-Benzyl-N-boc-ethanethiolamine (CAS 873330-01-9, molecular formula C₁₄H₂₁NO₂S, molecular weight 267.39 g/mol) is a protected cysteamine building block featuring a Boc (tert-butoxycarbonyl)-protected amine and an S-benzyl-protected thiol group on an ethylamine backbone. This dual-protection architecture enables its use in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where orthogonal protection and selective deprotection are required.

Molecular Formula C14H21NO2S
Molecular Weight 267.387
CAS No. 873330-01-9
Cat. No. B562181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzyl-N-boc-ethanethiolamine
CAS873330-01-9
SynonymsN-[2-[(Phenylmethyl)thio]ethyl]carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC14H21NO2S
Molecular Weight267.387
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCSCC1=CC=CC=C1
InChIInChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16)
InChIKeyZXXHNIOFBFCJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzyl-N-boc-ethanethiolamine (CAS 873330-01-9) for Peptide Synthesis and Orthogonal Protection


S-Benzyl-N-boc-ethanethiolamine (CAS 873330-01-9, molecular formula C₁₄H₂₁NO₂S, molecular weight 267.39 g/mol) is a protected cysteamine building block featuring a Boc (tert-butoxycarbonyl)-protected amine and an S-benzyl-protected thiol group on an ethylamine backbone. This dual-protection architecture enables its use in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where orthogonal protection and selective deprotection are required . The compound exists as a yellow oil at ambient temperature [1] and is soluble in acetone, chloroform, and ethyl acetate , facilitating its handling in standard organic synthesis workflows.

S-Benzyl-N-boc-ethanethiolamine Procurement: Why Orthogonal Dual-Protection Cannot Be Substituted by Single-Protection Analogs


The scientific value of S-Benzyl-N-boc-ethanethiolamine resides in its specific orthogonal protection architecture: the acid-labile Boc group protects the amine, while the S-benzyl thioether protects the thiol against nucleophilic and oxidative side reactions during synthesis. This dual-protection is not interchangeable with simpler analogs. 2-(Boc-amino)ethanethiol (CAS 67385-09-5) lacks S-protection, rendering the free thiol susceptible to premature oxidation to disulfides and unwanted alkylation, limiting its utility in multi-step sequences . Conversely, N-benzyl-ethanethiolamine lacks amine protection, leading to N-alkylation or acylation side reactions in the presence of electrophiles. S-Benzyl-N-boc-ethanethiolamine uniquely provides both protective elements in a single, storable entity, enabling chemoselective synthesis that would otherwise require separate protection and deprotection steps [1].

S-Benzyl-N-boc-ethanethiolamine (CAS 873330-01-9): Quantitative Evidence for Scientific Selection


S-Benzyl-N-boc-ethanethiolamine Orthogonal Deprotection: Quantified Half-Life Differential Between Boc and S-Benzyl Protective Groups

The Boc group on S-Benzyl-N-boc-ethanethiolamine undergoes acidolytic cleavage under mild acidic conditions (e.g., trifluoroacetic acid, TFA) with a half-life of approximately 5–15 minutes at room temperature [1]. In contrast, the S-benzyl thioether bond remains completely intact under these same TFA conditions, with less than 1% cleavage observed over 24 hours [2]. This orthogonal stability enables chemists to deprotect the amine without liberating the thiol, a strategic advantage over analogs such as 2-(Boc-amino)ethanethiol where both functional groups would be affected simultaneously. The quantified difference in cleavage kinetics—a >100-fold differential in half-life under identical acidolytic conditions—constitutes the measurable basis for selective procurement of this compound over single-protected or unprotected cysteamine analogs.

Orthogonal protection Deprotection kinetics Peptide synthesis

S-Benzyl-N-boc-ethanethiolamine Synthesis: Reported Yield Data and Comparative Efficiency for Multi-Gram Procurement Planning

Published synthetic procedures for S-Benzyl-N-boc-ethanethiolamine report a reaction yield of approximately 83–84% for the nucleophilic substitution of N-Boc-2-tosylethylamine with benzyl mercaptan using cesium carbonate in DMF . For procurement planning, this yield datum enables direct comparison with alternative building block syntheses. For example, the synthesis of Boc-S-benzyl-L-cysteamine (CAS 139428-96-9) from Boc-L-serine β-lactone and benzyl mercaptan has been reported with yields ranging from 60% to 75% [1]. The ~10% higher yield for S-Benzyl-N-boc-ethanethiolamine translates to measurable cost and material efficiency advantages when scaling to multi-gram or kilogram quantities. This quantitative difference in synthetic efficiency provides a rational basis for selecting the target compound over the L-cysteamine analog in applications where chirality is not required.

Synthesis yield Building block procurement Cost modeling

S-Benzyl-N-boc-ethanethiolamine vs. Fmoc-Protected Analogs: pH-Dependent Stability Profile and Solvent Compatibility for Orthogonal Synthesis Design

S-Benzyl-N-boc-ethanethiolamine exhibits stability in the pH range of approximately 4–12, with the Boc group stable under basic conditions (pH > 8) and the S-benzyl group stable under acidic conditions (pH < 6) [1]. In contrast, Fmoc-protected analogs (e.g., Fmoc-aminoethanethiol) undergo rapid deprotection at pH > 8 due to base-catalyzed β-elimination, with a half-life of less than 30 seconds in 20% piperidine/DMF [2]. This fundamental difference in pH stability profiles dictates solvent and reagent compatibility: Boc-based chemistry tolerates basic washes and nucleophilic conditions, whereas Fmoc chemistry requires strict pH control. For researchers designing synthetic routes involving basic conditions (e.g., alkylations, Mitsunobu reactions, or metal-catalyzed couplings), S-Benzyl-N-boc-ethanethiolamine offers a measurable stability window that Fmoc analogs cannot provide.

pH stability Solvent compatibility Fmoc chemistry

S-Benzyl-N-boc-ethanethiolamine Physicochemical Profile: Lipophilicity (LogP) and Solubility Data for Extraction and Purification Workflow Optimization

S-Benzyl-N-boc-ethanethiolamine has a calculated partition coefficient (LogP) of 3.65 and a polar surface area (PSA) of 67.12 Ų [1]. This physicochemical profile differs markedly from related cysteamine derivatives. For example, N-Boc-cysteamine (CAS 139428-96-9 without S-benzyl protection) has a lower calculated LogP of approximately 0.8–1.2 and a higher PSA (~85 Ų) [2]. The higher lipophilicity of the S-benzyl derivative translates to quantitatively predictable extraction behavior: a >90% recovery from aqueous reaction mixtures into ethyl acetate or dichloromethane under neutral or slightly basic conditions . This predictable extraction efficiency enables streamlined purification workflows, reducing solvent consumption and manual handling time compared to more polar analogs that require multiple extractions or chromatographic separation.

Lipophilicity LogP Extraction efficiency

S-Benzyl-N-boc-ethanethiolamine Procurement Readiness: Reported Purity Specifications and Storage Stability for Long-Term Research Inventory

Commercial suppliers report a minimum purity specification of 95% for S-Benzyl-N-boc-ethanethiolamine (CAS 873330-01-9), with recommended long-term storage in a cool, dry environment . This purity benchmark is comparable to the 97–98% specification commonly reported for Boc-S-benzyl-L-cysteamine (CAS 139428-96-9) [1]. The target compound's physical form (yellow oil) and storage recommendations indicate stability for at least 12 months under ambient conditions with protection from moisture [2]. This established supply chain and defined purity profile ensure reproducible research outcomes and batch-to-batch consistency, which are critical considerations for procurement in both academic and industrial laboratories.

Purity specification Storage stability Procurement

S-Benzyl-N-boc-ethanethiolamine in Peptide Chemistry: Native Chemical Ligation Compatibility vs. Free Thiol Analogs

Research indicates that S-Benzyl-N-boc-ethanethiolamine serves as a protected building block in solid-phase peptide synthesis (SPPS) for applications involving native chemical ligation (NCL) . The S-benzyl thioether remains stable under standard SPPS coupling and deprotection conditions (e.g., HBTU/DIEA coupling, TFA deprotection), enabling its incorporation into growing peptide chains without premature thiol exposure. In contrast, unprotected 2-(Boc-amino)ethanethiol, when employed in SPPS, can undergo oxidation to disulfide-linked dimers during synthesis, with oxidation rates reaching >50% conversion within 2–4 hours under ambient atmospheric oxygen in DMF solution [1]. The S-benzyl protection in S-Benzyl-N-boc-ethanethiolamine eliminates this oxidative degradation pathway, ensuring consistent coupling yields and peptide purity throughout the SPPS sequence.

Native chemical ligation SPPS Peptide assembly

S-Benzyl-N-boc-ethanethiolamine: Evidence-Based Applications in Peptide Synthesis and Medicinal Chemistry


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection of Thiol and Amine Moieties

In Boc/Bzl SPPS protocols, S-Benzyl-N-boc-ethanethiolamine serves as a cysteamine surrogate, enabling sequential deprotection and coupling without premature thiol exposure. The Boc group is removed under TFA conditions (half-life ~5–15 min) while the S-benzyl thioether remains intact, allowing N-terminal extension of the peptide chain [1]. The S-benzyl group is subsequently removed via hydrogenolysis or strong acid treatment (e.g., HF) only after the full peptide sequence is assembled, ensuring chemoselectivity throughout the synthesis.

Synthesis of Disulfide-Rich Peptides and Conjugates via Native Chemical Ligation

S-Benzyl-N-boc-ethanethiolamine provides a protected thiol handle that can be incorporated into peptide chains during SPPS, then deprotected in a controlled manner to generate a free thiol for native chemical ligation or disulfide bond formation. The S-benzyl protection prevents oxidative dimerization during synthesis (a known limitation of unprotected 2-(Boc-amino)ethanethiol), ensuring that the thiol functionality remains available for downstream bioconjugation or folding steps [2].

Medicinal Chemistry Lead Optimization Requiring Cysteamine-Based Linkers or Warheads

In the synthesis of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), or small-molecule enzyme inhibitors, S-Benzyl-N-boc-ethanethiolamine serves as a versatile linker precursor. Its dual-protection architecture enables sequential amine and thiol deprotection to install distinct functional moieties (e.g., ligand conjugation at the amine, payload attachment at the thiol). The compound's high lipophilicity (LogP = 3.65) facilitates efficient extraction and purification during multi-step linker synthesis [3].

Orthogonal Protection Studies and Protecting Group Strategy Development

S-Benzyl-N-boc-ethanethiolamine represents a model system for evaluating orthogonal protection strategies in academic and industrial research settings. The quantified differential in deprotection kinetics between Boc (acid-labile) and S-benzyl (hydrogenolyzable) groups provides a reproducible benchmark for optimizing synthetic routes involving multiple protected thiol-amine building blocks [4]. This compound is particularly valuable for researchers developing new methodologies for chemoselective deprotection and bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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